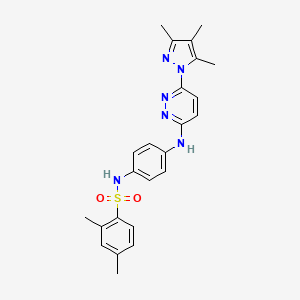

2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Description

The compound 2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core substituted with a trimethylpyrazole moiety and a phenylamino linker. This structure combines aromatic and heterocyclic elements, which are common in medicinal chemistry for targeting enzymes like carbonic anhydrases or kinases . The presence of methyl groups at the 2,4-positions on the benzene ring and the 3,4,5-positions on the pyrazole may enhance lipophilicity and metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name |

2,4-dimethyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O2S/c1-15-6-11-22(16(2)14-15)33(31,32)29-21-9-7-20(8-10-21)25-23-12-13-24(27-26-23)30-19(5)17(3)18(4)28-30/h6-14,29H,1-5H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOBYEQOWQQJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide are the parasites causing leishmaniasis and malaria. These include the Leishmania aethiopica clinical isolate and Plasmodium berghei.

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound. This might be attributed to the strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme.

Pharmacokinetics

The ADME properties of 2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with biomolecules often involves binding to active sites, leading to enzyme inhibition or activation.

Cellular Effects

The effects of 2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways by interacting with key proteins, leading to altered gene expression and metabolic changes. These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

At the molecular level, 2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of 2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to significant changes in cellular metabolism, affecting overall cellular function.

Transport and Distribution

Within cells and tissues, 2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization within the cell. These interactions can influence the compound’s accumulation and activity in different cellular compartments.

Subcellular Localization

The subcellular localization of 2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

2,4-Dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group linked to a pyrazole and pyridazine moiety. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into antimicrobial , anticancer , and antiviral effects.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives often exhibit significant antimicrobial properties. A study focused on related pyrazole sulfonamides demonstrated effective inhibition against various bacterial strains. For instance, certain analogs showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The compound has been linked to cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro studies reported IC50 values ranging from 3.96 to 4.38 µM, indicating potent activity . The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly targeting Topoisomerase II .

Antiviral Activity

Emerging evidence suggests that compounds with similar structures may possess antiviral properties. A comprehensive overview of N-heterocycles indicated that certain pyrazole derivatives could inhibit viral replication effectively, although specific data on the compound's antiviral activity remains limited .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Cycle Modulation : By affecting the cell cycle, the compound can induce apoptosis in cancer cells.

- Targeting Specific Pathways : The pyrazole moiety could interact with signaling pathways critical for viral replication or tumor growth.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Study on Trypanosoma brucei : A related pyrazole sulfonamide was shown to inhibit N-myristoyltransferase (NMT), a promising target for treating human African trypanosomiasis (HAT). The study demonstrated improved blood-brain barrier permeability through structural modifications .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound 1 | 10 | NMT |

| Compound 2 | 5 | Bacterial strains |

| Compound 3 | 3.96 | HepG2 |

Scientific Research Applications

The compound exhibits diverse biological activities primarily attributed to its ability to inhibit key enzymes and pathways involved in disease processes.

Anticancer Activity

Research has demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Derivatives of similar pyrazole compounds have shown IC50 values ranging from 1.32 µM to 3.79 µM against MCF7 breast cancer cells. This indicates a strong potential as an anticancer agent.

Antiparasitic Activity

Recent studies suggest that the compound possesses antileishmanial and antimalarial properties:

- Mechanism : It inhibits the growth and replication of parasites responsible for these diseases by targeting specific enzymes such as Lm-PTR1 in Leishmania.

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and related derivatives:

| Study | Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|---|

| Pyrazole Derivative | MCF7 | 1.50 | Anticancer | |

| Pyrazole-Arylethanone | HepG2 | 1.10 | Cytotoxic | |

| Similar Sulfonamide | Lm-PTR1 | N/A | Antileishmanial |

These findings highlight the compound's potential in drug discovery and development.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, enhancing its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several benzenesulfonamide derivatives, as illustrated below:

Key Observations:

Substituent Impact on Activity: The target compound’s trimethylpyrazole and pyridazine groups likely improve binding to hydrophobic enzyme pockets compared to the dihydropyrazole and phenolic groups in . Chlorophenyl derivatives (e.g., ) prioritize halogen bonding but lack the pyridazine linker, reducing conformational flexibility.

Hydrogen Bonding and Crystallography :

- The pyridazine and sulfonamide groups in the target compound may form hydrogen-bonding networks critical for crystal packing or enzyme interactions, as discussed in Etter’s graph set analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.